molecular formula C14H20O10 B1337343 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose CAS No. 22554-70-7

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose

Cat. No. B1337343
CAS RN: 22554-70-7
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-HTOAHKCRSA-N
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Description

The compound 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is a chemically modified sugar molecule that serves as a key intermediate in various synthetic pathways for complex carbohydrates and related molecules. It is characterized by the presence of acetyl groups at the 2nd, 3rd, 4th, and 6th positions of the α-D-galactopyranose sugar unit, which play a crucial role in protecting the hydroxyl groups during chemical reactions and can be selectively removed when necessary .

Synthesis Analysis

The synthesis of derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose involves the use of acetylated galactopyranosyl bromides as starting materials. These intermediates are then condensed with other sugar molecules or aglycones to form more complex structures. For instance, the condensation with 1,2,3,4-tetra-O-acetyl-D-galactopyranose yields a disaccharide that can be further modified to produce trisaccharides and other oligosaccharides . Similarly, the synthesis of plant hormone-related compounds utilizes the tetra-O-acetyl derivative as a precursor for coupling with aglycone alcohols .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These analyses reveal that the sugar rings typically adopt a chair conformation, which is the most stable form for pyranose sugars. The acetyl groups are found to take up preferred trans conformations, and the overall molecular geometry is influenced by the presence of these substituents .

Chemical Reactions Analysis

The acetyl groups in 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives make them versatile intermediates for further chemical transformations. For example, selective deacetylation can be achieved using reagents like thiourea, which allows for the stepwise construction of complex carbohydrates. The presence of acetyl groups also facilitates the formation of glycosidic bonds by acting as leaving groups during condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives are largely determined by their acetyl and sugar moieties. These compounds are crystalline solids, and their solubility in organic solvents is enhanced by the acetyl groups. The crystal structures provide insights into the density and molecular packing of these compounds, which are important for understanding their reactivity and stability. The acetyl groups also influence the melting points and solubility of these derivatives .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 . This suggests potential future directions in the development of anti-inflammatory drugs.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451925
Record name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose

CAS RN

22554-70-7
Record name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Reactant of Route 2
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Reactant of Route 3
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose

Citations

For This Compound
8
Citations
Y MINAMI, K YAZAWA, K NAKAMURA… - Chemical and …, 1985 - jstage.jst.go.jp
Neogalactobiose (α-D-galactopyranosyl β-D-galactopyranoside), β-D-galactopyranosyl β-D-glucopyranoside, β-D-galactopyranosyl α-D-glucopyranoside, α-D-galactopyranosyl β-D-…
Number of citations: 24 www.jstage.jst.go.jp
AK Ray, G Magnusson - Acta Chemica Scandinavica …, 1992 - actachemscand.org
The tri-and tetra-saccharide glycosides ك-D-GalNAc-(l-4)-ك-D-Gal-(l-4)-ك-D-Glc-l-OTMSEt and ك-D-Gal-(l-3)-ك-D-GalNAc-(l-4)-ك-D-Gal-(l-4)-ك-D-Glc-l-OTMSEt (asialo-GM [) have been …
Number of citations: 4 actachemscand.org
CD Warren, RW Jeanloz - Biochemistry, 1972 - ACS Publications
Christopher D. Warren and Roger W. Jeanloz* abstract: The pyrophosphodiesters of monosaccharides and isoprenoid alcohols are intermediates in the biosynthesis of bacterial cell …
Number of citations: 49 pubs.acs.org
S Michel, S Desbene, JP Gesson, C Monneret… - Studies in Natural …, 2000 - Elsevier
The chemical efficacy of most anticancer agents, including anthracyclines such as daunorubicin and doxorubicin, is severely hampered by general toxicity and by the appearance of …
Number of citations: 2 www.sciencedirect.com
S MICHEL, S DESBENE, JP GESSON… - … Natural Products (Part …, 2000 - books.google.com
The chemical efficacy of most anticancer agents, including anthracyclines such as daunorubicin and doxorubicin, is severely hampered by general toxicity and by the appearance of …
Number of citations: 0 books.google.com
A Haider - 2008 - core.ac.uk
This thesis describes the synthesis and characterisation of novel, biodegradable polyesters derived from carbohydrates. These were prepared from hexose and pentose derivatives. …
Number of citations: 3 core.ac.uk
DF Berndt - 2001 - digital.maag.ysu.edu
This thesis deals with the synthesis of new diazo- and azidosugars, the chemistry ofwhich can lead to several types of novel compounds. Through the use of metal catalysts or heat, …
Number of citations: 1 digital.maag.ysu.edu
A Strahm, R Amadò, H Neukom - Phytochemistry, 1981 - Elsevier
A water-soluble arabinogalactan-peptide from wheat endosperm was degraded by treatment with mild acid, alkali and enzymes. 4-Hydroxyproline-galactoside was isolated from the …
Number of citations: 64 www.sciencedirect.com

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